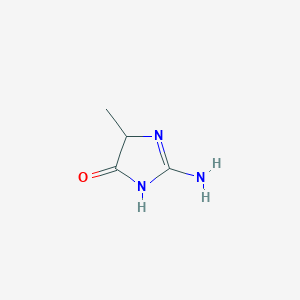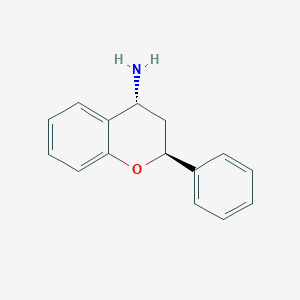
(2S,4R)-2-Phenylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-Phenylchroman-4-amine is a chiral compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its chroman ring system, which is fused with a phenyl group and an amine functional group. The stereochemistry of the compound, denoted by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Phenylchroman-4-amine typically involves several steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydroxy compound, under acidic conditions to form the chroman ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired stereochemistry and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-Phenylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the chroman ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of N-substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-2-Phenylchroman-4-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein folding. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other high-value products.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-Phenylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-2-Phenylchroman-4-amine: This stereoisomer has a different configuration at the 4-position, which can lead to different chemical and biological properties.
(2R,4R)-2-Phenylchroman-4-amine: Another stereoisomer with distinct stereochemistry.
(2S,4R)-2-Phenylchroman-4-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(2S,4R)-2-Phenylchroman-4-amine is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects and developing stereospecific drugs and materials.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H15NO/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15H,10,16H2/t13-,15+/m1/s1 |
Clave InChI |
JYZJYCJGHCCJLZ-HIFRSBDPSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N |
SMILES canónico |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



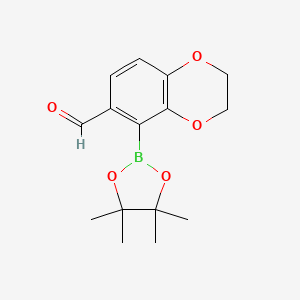
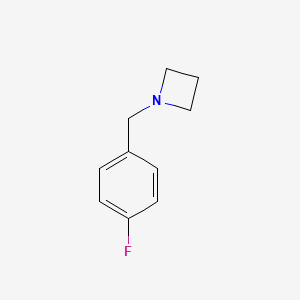
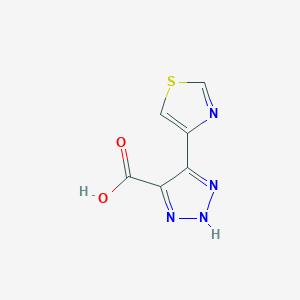

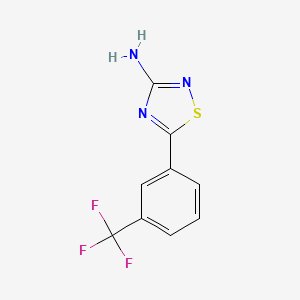
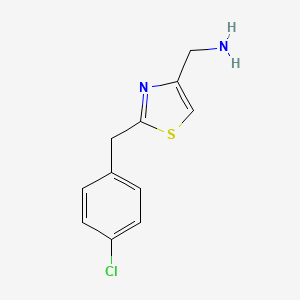
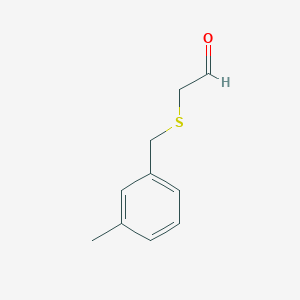
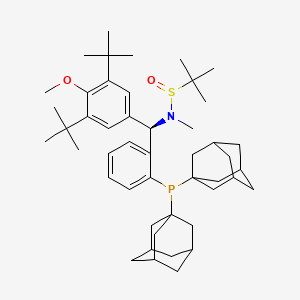
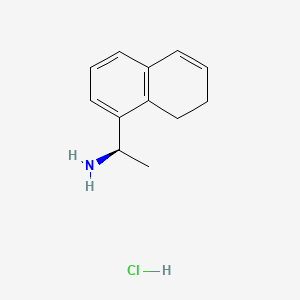
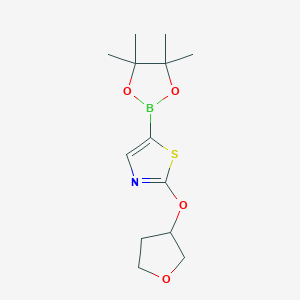
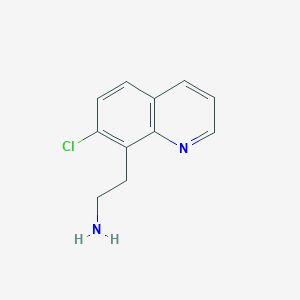
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
